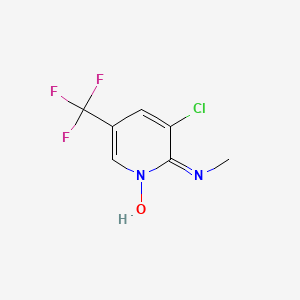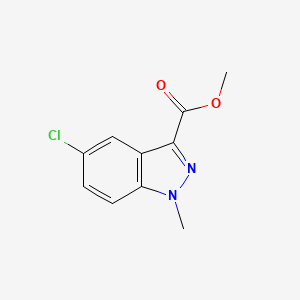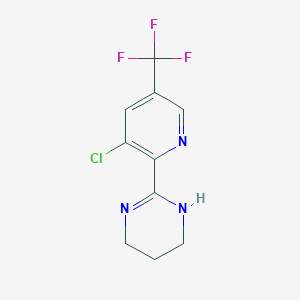
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) is a steroidal compound that belongs to the class of organic molecules known as bile acids and derivatives. These compounds are typically involved in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) typically involves the oxidation of cholesterol. The process may include several steps such as:
Oxidation: Cholesterol is oxidized using reagents like chromic acid or potassium permanganate.
Hydrolysis: The oxidized product undergoes hydrolysis to form the desired compound.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and catalysts is often preferred to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different bile acids.
Reduction: Reduction reactions can convert it back to cholesterol or other related compounds.
Substitution: Substitution reactions can introduce different functional groups, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of various bile acids.
Reduction: Conversion to cholesterol or other sterols.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in the metabolism and regulation of cholesterol.
Medicine: Investigated for its potential therapeutic effects in treating cholesterol-related disorders.
Industry: Used in the production of pharmaceuticals and dietary supplements.
Mecanismo De Acción
The mechanism of action of Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in cholesterol metabolism, such as hydroxysteroid dehydrogenases.
Pathways: It may influence pathways related to bile acid synthesis and cholesterol homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Cholic Acid: Another bile acid with similar properties but different molecular structure.
Chenodeoxycholic Acid: A bile acid with distinct biological functions.
Deoxycholic Acid: Known for its role in fat digestion and absorption.
Uniqueness
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) is unique due to its specific molecular structure and the particular pathways it influences in cholesterol metabolism.
Conclusion
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI) is a significant compound in the field of biochemistry and medicine. Its unique properties and various applications make it a valuable subject of study for researchers and industry professionals alike.
Propiedades
Fórmula molecular |
C27H44O3 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(3S,8S,9S,10S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid |
InChI |
InChI=1S/C27H44O3/c1-17(2)6-5-7-18(3)22-10-11-23-21-9-8-19-16-20(28)12-15-27(19,25(29)30)24(21)13-14-26(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t18-,20+,21+,22-,23+,24+,26-,27-/m1/s1 |
Clave InChI |
ASHXGLQNAMXKCS-XZRIDVCPSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C(=O)O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid](/img/structure/B12340383.png)



![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)
![3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340402.png)

![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)




![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)
